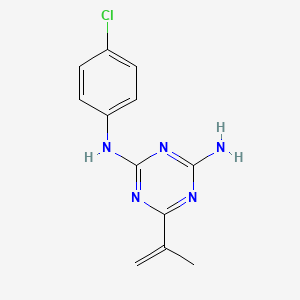
1,1-Dichloroethene;methyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloroethene, methyl prop-2-enoate, prop-2-enenitrile, and prop-2-enoic acid are chemical compounds that are often used in various industrial and scientific applications. These compounds are known for their unique chemical properties and reactivity, making them valuable in the synthesis of polymers, resins, and other chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dichloroethene can be synthesized through the dehydrochlorination of 1,1,2-trichloroethane. Methyl prop-2-enoate is typically produced via the esterification of methacrylic acid with methanol. Prop-2-enenitrile is synthesized through the dehydration of acrylamide, while prop-2-enoic acid is produced by the oxidation of propylene.
Industrial Production Methods
In industrial settings, these compounds are produced on a large scale using continuous processes. For example, 1,1-dichloroethene is produced through the catalytic dehydrochlorination of 1,1,2-trichloroethane. Methyl prop-2-enoate is manufactured by the esterification of methacrylic acid with methanol in the presence of an acid catalyst. Prop-2-enenitrile is produced by the dehydration of acrylamide using sulfuric acid, and prop-2-enoic acid is synthesized by the catalytic oxidation of propylene.
Análisis De Reacciones Químicas
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: Prop-2-enoic acid can be oxidized to produce carbon dioxide and water.
Reduction: Prop-2-enenitrile can be reduced to produce propylamine.
Substitution: 1,1-Dichloroethene can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.
Major Products
Oxidation of Prop-2-enoic Acid: Carbon dioxide and water.
Reduction of Prop-2-enenitrile: Propylamine.
Substitution of 1,1-Dichloroethene: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
These compounds have a wide range of applications in scientific research:
Chemistry: Used as monomers in the synthesis of polymers and copolymers.
Biology: Prop-2-enoic acid is used in the study of metabolic pathways.
Medicine: Methyl prop-2-enoate is used in the production of medical-grade resins and adhesives.
Industry: 1,1-Dichloroethene is used in the production of polyvinylidene chloride, a material used in food packaging and other applications.
Mecanismo De Acción
The mechanism of action of these compounds varies depending on their application:
1,1-Dichloroethene: Acts as a monomer in polymerization reactions, forming polyvinylidene chloride.
Methyl Prop-2-enoate: Undergoes free radical polymerization to form polymethyl methacrylate.
Prop-2-enenitrile: Participates in nucleophilic addition reactions, forming various derivatives.
Prop-2-enoic Acid: Involved in metabolic pathways, acting as a precursor to various biochemical compounds.
Comparación Con Compuestos Similares
Similar Compounds
Vinyl Chloride: Similar to 1,1-dichloroethene but with one chlorine atom.
Ethyl Acrylate: Similar to methyl prop-2-enoate but with an ethyl group instead of a methyl group.
Acrylonitrile: Similar to prop-2-enenitrile but with a different carbon chain length.
Acrylic Acid: Similar to prop-2-enoic acid but with a different carbon chain length.
Uniqueness
1,1-Dichloroethene: Unique due to its two chlorine atoms, making it more reactive in substitution reactions.
Methyl Prop-2-enoate: Unique due to its methyl ester group, making it more reactive in esterification reactions.
Prop-2-enenitrile: Unique due to its nitrile group, making it more reactive in nucleophilic addition reactions.
Prop-2-enoic Acid: Unique due to its carboxylic acid group, making it more reactive in oxidation reactions.
Propiedades
Número CAS |
34755-29-8 |
|---|---|
Fórmula molecular |
C12H15Cl2NO4 |
Peso molecular |
308.15 g/mol |
Nombre IUPAC |
1,1-dichloroethene;methyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid |
InChI |
InChI=1S/C4H6O2.C3H3N.C3H4O2.C2H2Cl2/c1-3-4(5)6-2;1-2-3-4;1-2-3(4)5;1-2(3)4/h3H,1H2,2H3;2H,1H2;2H,1H2,(H,4,5);1H2 |
Clave InChI |
CQGCKVZLBIEHET-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=C.C=CC#N.C=CC(=O)O.C=C(Cl)Cl |
Números CAS relacionados |
34755-29-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




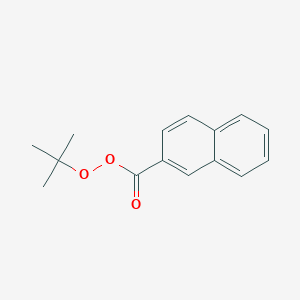
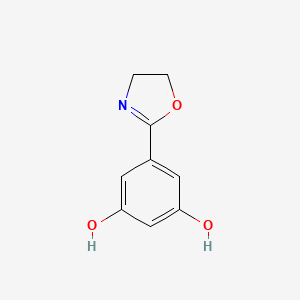


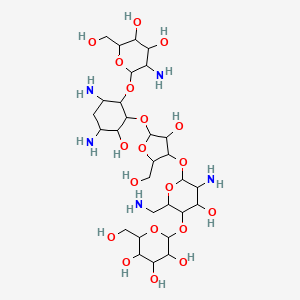

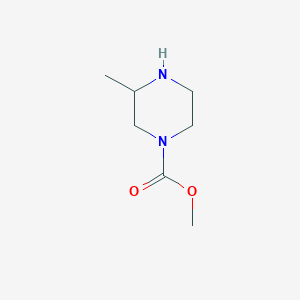
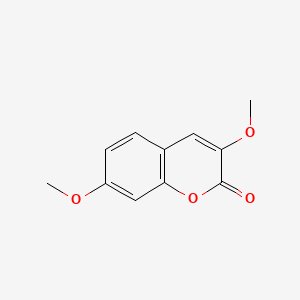

![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)
